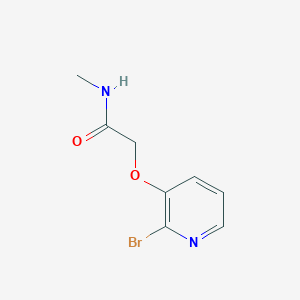
5-amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains both pyrazole and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. Common synthetic routes may include:
Cyclization reactions: Starting from appropriate hydrazine derivatives and nitriles.
Substitution reactions: Introducing the chloro group into the pyridine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic processes: Using catalysts to improve reaction efficiency.
Continuous flow chemistry: For better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the removal of the chloro group or reduction of the nitrile group.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted pyrazole and pyridine derivatives.
Applications De Recherche Scientifique
5-amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its heterocyclic structure.
Industry: Use in the synthesis of agrochemicals or other industrial chemicals.
Mécanisme D'action
The mechanism of action for compounds like 5-amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile would depend on its specific biological target. Generally, such compounds might:
Bind to enzymes or receptors: Affecting their activity.
Interact with DNA or RNA: Influencing gene expression or protein synthesis.
Modulate signaling pathways: Altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carbonitrile: Lacks the chloro group.
5-amino-1-(6-methyl-2-pyridinyl)-1H-pyrazole-4-carbonitrile: Has a methyl group instead of a chloro group.
Uniqueness
The presence of the chloro group in 5-amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile may confer unique chemical properties, such as increased reactivity or specific binding affinities, distinguishing it from similar compounds.
Propriétés
IUPAC Name |
5-amino-1-(6-chloropyridin-2-yl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5/c10-7-2-1-3-8(14-7)15-9(12)6(4-11)5-13-15/h1-3,5H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFBWMXJGNPCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N2C(=C(C=N2)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-methylpyrimidin-4-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2562252.png)


![3-chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2562257.png)


![1-(2,4-DIMETHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE](/img/structure/B2562263.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2562264.png)

![6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2562268.png)

![3-{[1-(3,4-dihydro-1H-2-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2562272.png)


